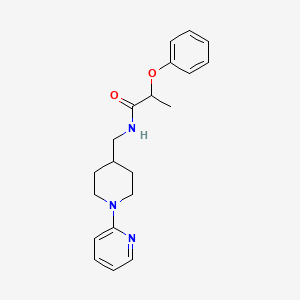
2-フェノキシ-N-((1-(ピリジン-2-イル)ピペリジン-4-イル)メチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPMP is a small molecule inhibitor of glycosphingolipid biosynthesis and has been shown to have promising effects in various studies.
作用機序
Target of Action
The primary target of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
The compound interacts with its target, the Mitogen-activated protein kinase 14, by binding to it
実験室実験の利点と制限
One of the advantages of using 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide in lab experiments is its specificity. 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide targets a specific enzyme, glucosylceramide synthase, which makes it a useful tool for studying the role of glycosphingolipids in cell proliferation, differentiation, and apoptosis. However, one of the limitations of using 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is its potential toxicity. 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have toxic effects on normal cells as well.
将来の方向性
There are several future directions for research on 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of other enzymes involved in the biosynthesis of glycosphingolipids, which could be targeted by small molecule inhibitors. In addition, 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide could be studied for its potential use in drug delivery systems, such as liposomes, to improve the efficacy and specificity of cancer treatments.
合成法
The synthesis of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves several steps, including the formation of the pyridine ring, the formation of the piperidine ring, and the coupling of the two rings. The process starts with the reaction of 2-chloropyridine with sodium azide, followed by the reduction of the resulting compound with lithium aluminum hydride to form 2-aminopyridine. The piperidine ring is then formed by reacting 4-piperidone with sodium borohydride. Finally, the two rings are coupled using 4-bromomethylphenyl phenoxyacetate to form 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide.
科学的研究の応用
がん治療とVEGFR-2阻害
肝線維症治療
抗線維化活性
イマチニブ類似体
薬物フラグメントの設計
医薬品化学探索
特性
IUPAC Name |
2-phenoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(25-18-7-3-2-4-8-18)20(24)22-15-17-10-13-23(14-11-17)19-9-5-6-12-21-19/h2-9,12,16-17H,10-11,13-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYZWLDBPAWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)

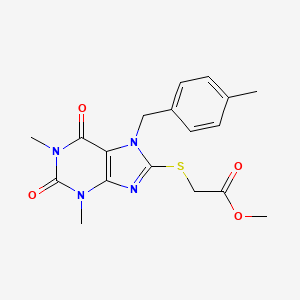
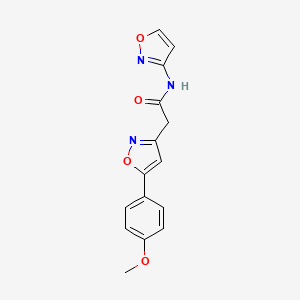

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)
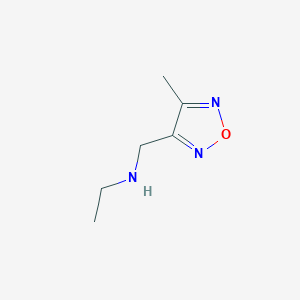
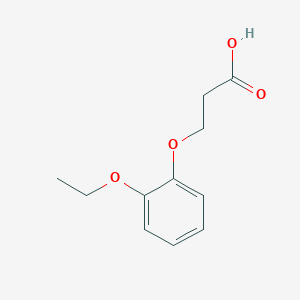


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)
![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)